what is the structure of 2-deoxy-D-arabinose
what is the structure of 2-deoxy-D-arabinose
An In-depth Technical Guide to the Structure of 2-Deoxy-D-Arabinose
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2-deoxy-D-arabinose. It delves into the acyclic and cyclic conformations, including the critical furanose and pyranose ring structures and their respective anomers. A key focus is placed on the structural equivalence between 2-deoxy-D-arabinose and 2-deoxy-D-ribose, a foundational concept in nucleic acid chemistry. Methodologies for structural elucidation, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are discussed from a practical, field-proven perspective. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this fundamental monosaccharide.
Introduction: Defining the Core Moiety
2-Deoxy-D-arabinose is a monosaccharide, specifically an aldopentose, which means it is a five-carbon sugar with an aldehyde functional group. Its defining characteristic is the absence of a hydroxyl group at the second carbon position (C2), which is replaced by a hydrogen atom. This "deoxy" feature is of immense biological significance.
While the name 2-deoxy-D-arabinose is chemically precise, the molecule is identical to the more commonly known 2-deoxy-D-ribose , the sugar component of deoxyribonucleic acid (DNA).[1][2] This equivalence arises because D-arabinose and D-ribose are C2 epimers; they differ only in the stereochemical orientation of the hydroxyl group at the C2 position. The removal of this hydroxyl group eliminates the stereocenter's defining feature, rendering the two deoxy-sugars structurally indistinguishable.[1][2] The systematic IUPAC name that correctly describes this molecule is 2-Deoxy-D-erythro-pentose .[1][3][4][5]
As a cornerstone of genetic material, a thorough understanding of its structure is paramount for research in molecular biology, pharmacology, and synthetic chemistry.
Core Molecular Properties
A summary of the fundamental properties of 2-deoxy-D-arabinose is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₄ | [1][3][4] |
| Molecular Weight | 134.131 g/mol | [1][3][4] |
| CAS Number | 533-67-5 | [1][3][5] |
| Appearance | White to off-white crystalline powder | [3] |
| Common Synonyms | 2-Deoxy-D-ribose, Thyminose, 2-Deoxy-D-erythro-pentose | [1][3][4][5] |
Structural Analysis: From Linear Chain to Cyclic Equilibrium
In solution, 2-deoxy-D-arabinose does not exist as a single static structure. Instead, it is a dynamic equilibrium of its acyclic (open-chain) form and its more stable cyclic (hemiacetal) forms.[1][6][7]
Acyclic Form: The Fischer Projection
The open-chain structure is best represented by a Fischer projection. This notation clearly illustrates the stereochemistry of each chiral center. For 2-deoxy-D-arabinose, the key features are:
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An aldehyde group (-CHO) at the C1 position.
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The absence of a hydroxyl group at the C2 position.
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The "D" configuration is determined by the hydroxyl group on the highest-numbered chiral carbon (C4), which is positioned on the right side.
Caption: Fischer projection of 2-deoxy-D-arabinose (open-chain form).
Cyclic Forms: Hemiacetal Formation
The thermodynamically favored structures in aqueous solution are five-membered (furanose) and six-membered (pyranose) rings.[7] These form via a nucleophilic attack of a hydroxyl group on the electrophilic aldehyde carbon (C1).
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Furanose Ring: Reaction between the C4-hydroxyl group and the C1-aldehyde. This five-membered ring is the predominant form found in the backbone of DNA.[2]
-
Pyranose Ring: Reaction between the C5-hydroxyl group and the C1-aldehyde. This six-membered ring is also present in the equilibrium mixture.[1]
This cyclization creates a new chiral center at C1, known as the anomeric carbon . The two resulting stereoisomers are called anomers , designated as α (alpha) and β (beta), based on the orientation of the new C1-hydroxyl group relative to the CH₂OH group at C5.
Caption: Equilibrium between acyclic and cyclic anomers in solution.
Haworth Projections: Visualizing the Rings
The standard method for representing these cyclic structures is the Haworth projection, which provides a simplified three-dimensional perspective.[8][9]
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α-anomer: The hydroxyl group on the anomeric carbon (C1) is on the opposite side of the ring from the C5 CH₂OH group (trans).
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β-anomer: The hydroxyl group on the anomeric carbon (C1) is on the same side of the ring as the C5 CH₂OH group (cis).
Below are the Haworth projections for the two furanose anomers.
Caption: Haworth projections of the α and β furanose anomers.
Experimental Protocol: Structural Verification via NMR Spectroscopy
As a Senior Application Scientist, the primary tool for unambiguous structural elucidation of carbohydrates in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. The following protocol outlines a self-validating system for confirming the structure of 2-deoxy-D-arabinose.
Objective: To confirm the identity and characterize the equilibrium mixture of 2-deoxy-D-arabinose in solution.
Methodology: ¹H NMR Spectroscopy
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Sample Preparation:
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Accurately weigh 5-10 mg of the 2-deoxy-D-arabinose sample.
-
Dissolve the sample in ~0.6 mL of deuterium oxide (D₂O). D₂O is chosen as the solvent to avoid a large, interfering water signal.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and solvent suppression techniques to minimize the residual HDO peak.[10]
-
-
Data Analysis & Structural Interpretation (The Causality):
-
Anomeric Protons (H1): Look for signals in the downfield region (typically 4.5-5.5 ppm). The presence of multiple signals in this region confirms the existence of an equilibrium mixture of anomers (α and β) and potentially ring forms (furanose and pyranose).[10]
-
C2 Protons (H2): The signals corresponding to the C2 protons will appear as complex multiplets in the upfield region (typically 1.7-2.5 ppm).[10] Their integration should correspond to two protons. Crucially, the absence of a proton coupled to a hydroxyl group at this position confirms the "deoxy" nature of the sugar.
-
Coupling Constants (J-values): The magnitude of the coupling constant between H1 and H2 (³J_H1,H2) is diagnostic of the anomer's stereochemistry. A smaller coupling constant is typically characteristic of the α-furanose anomer, while a larger one can indicate the β-anomer.
-
2D NMR (COSY & HSQC): For complete assignment, two-dimensional experiments are essential.
-
A COSY (Correlation Spectroscopy) experiment reveals proton-proton coupling networks, allowing for the tracing of the entire spin system from H1 through H5.
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton to its directly attached carbon, enabling the assignment of the ¹³C spectrum and definitively confirming the C2 position as a CH₂ group.
-
-
Trustworthiness through Self-Validation: The combination of 1D and 2D NMR provides a redundant, self-validating dataset. The chemical shifts confirm the local electronic environment of each nucleus, while the coupling constants and 2D correlations confirm the through-bond connectivity. The observation of multiple species in predictable ratios for the anomers validates the dynamic equilibrium in solution.
Biological and Chemical Significance
The structure of 2-deoxy-D-arabinose (as 2-deoxy-D-ribose) is central to life.
-
Genetic Information: It forms the backbone of DNA, where it is linked by phosphodiester bonds. The absence of the 2'-hydroxyl group makes DNA more stable and less susceptible to hydrolysis than RNA, which contains ribose.
-
Research Applications: It is widely used in molecular biology research, studies of DNA damage and repair, and as a precursor in the synthesis of nucleoside analogs for therapeutic applications.[3]
-
Biochemical Reagent: It can be used as a reducing sugar in biochemical assays and to induce oxidative stress in cell culture models.[3][4]
Conclusion
The structure of 2-deoxy-D-arabinose is a multifaceted topic, encompassing an equilibrium of linear and cyclic forms. Its identity as 2-deoxy-D-ribose underscores its profound importance in the structure of DNA. For researchers, a precise understanding of its various isomeric forms and the analytical techniques used for their characterization, such as NMR spectroscopy, is indispensable for advancing work in the fields of biochemistry, drug discovery, and molecular biology.
References
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Yamamoto, Y., Kirihata, M., Ichimoto, I., & Ueda, H. (n.d.). Stereoselective Synthesis of 2-Amino-2-deoxy-d-arabinose and 2-Deoxy-d-ribose. Agricultural and Biological Chemistry, 49(5). Available at: [Link]
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Mukaiyama, T., Miwa, T., & Nakatsuka, T. (n.d.). A STEREOSELECTIVE SYNTHESIS OF 2-AMINO-2-DEOXY-d-ARABINOSE AND -d-RIBOSE. Chemistry Letters. Available at: [Link]
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Singh, R., Gupta, V., & Singh, K. (2024). Methods and Procedures for the Synthesis of 2- Deoxy-D-Glucose. Bentham Science Publishers. Available at: [Link]
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Damha, M. J., et al. (n.d.). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research. Available at: [Link]
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Kent, P. W., Stacey, M., & Wiggins, L. F. (1949). Deoxy-sugars. Part II. Synthesis of 2-deoxy-D-ribose and 3-deoxy-D-xylose from D-arabinose. Journal of the Chemical Society (Resumed). Available at: [Link]
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PubChem. (n.d.). 2-Deoxy-D-arabino-hexopyranose. National Center for Biotechnology Information. Available at: [Link]
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Caming Pharmaceutical Ltd. (2025). 2-DEOXY-D-ARABINOSE CAS 533-67-5. Available at: [Link]
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de Bruyn, A., & Anteunis, M. (1975). 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Haworth projection. Available at: [Link]
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Wikipedia. (n.d.). Deoxyribose. Available at: [Link]
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Ashenhurst, J. (2018). The Haworth Projection. Master Organic Chemistry. Available at: [Link]
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NIST. (n.d.). D-erythro-Pentose, 2-deoxy-. NIST Chemistry WebBook. Available at: [Link]
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Filo. (2025). Draw the structure of d-2-deoxyribose. Which other d-2-deoxy-aldopentose... Available at: [Link]
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Chemistry LibreTexts. (2015). 24.2: Conformations and Cyclic Forms of Sugars. Available at: [Link]
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Chemistry LibreTexts. (2019). 2.5: Cyclic Structures of Monosaccharides. Available at: [Link]
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